![molecular formula C21H23F3N2O3S B11346181 1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346181.png)
1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound It features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a 4-methylbenzyl moiety, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the carboxamide group. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides. The trifluoromethyl group is typically introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and trifluoromethyl groups.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl and trifluoromethyl groups could play a key role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-methylbenzyl)sulfonyl]-N-[4-(fluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
1-[(4-methylbenzyl)sulfonyl]-N-[4-(chloromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide makes it unique compared to its analogs. The trifluoromethyl group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C21H23F3N2O3S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-2-4-16(5-3-15)14-30(28,29)26-12-10-17(11-13-26)20(27)25-19-8-6-18(7-9-19)21(22,23)24/h2-9,17H,10-14H2,1H3,(H,25,27) |
Clave InChI |
VEKVABYFLARGDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)
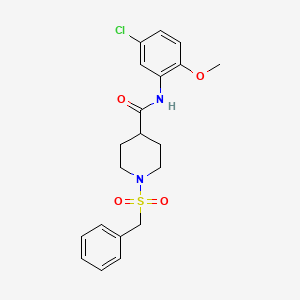
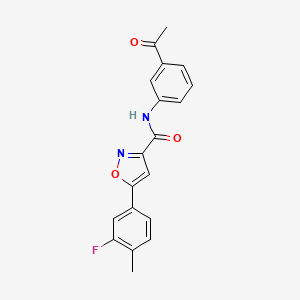
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346122.png)
![N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11346124.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylbenzamide](/img/structure/B11346125.png)
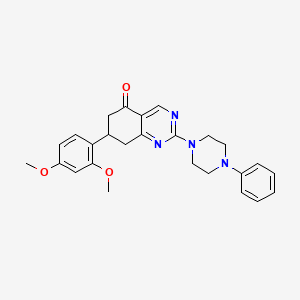
![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11346132.png)
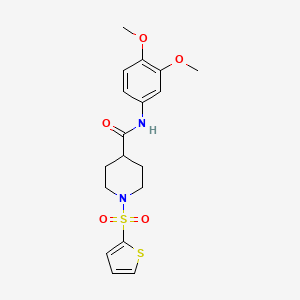
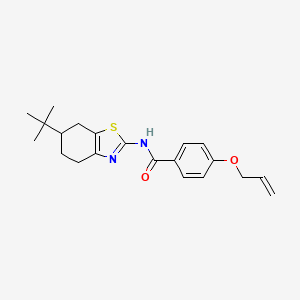
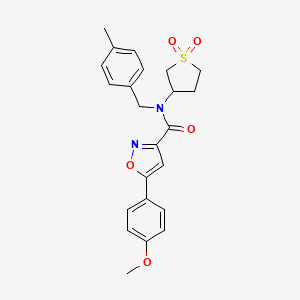
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11346157.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11346173.png)
